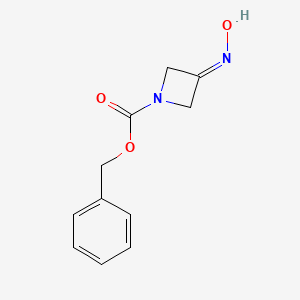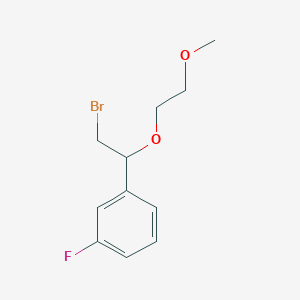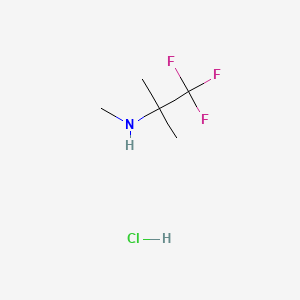
Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H11ClF3N It is a derivative of amine and is characterized by the presence of trifluoromethyl and methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride typically begins with the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with methylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of corresponding amides or nitriles.
Reduction Products: Reduction leads to the formation of simpler amines.
Substitution Products: Substitution reactions yield a variety of derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or a catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of trifluoromethylated amines in biological systems.
Medicine:
Drug Development: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with certain receptors, altering their activity and leading to various biological effects.
Mechanism:
Binding: The compound binds to the target molecule, forming a stable complex.
Inhibition/Activation: This binding can either inhibit or activate the target, depending on the nature of the interaction.
類似化合物との比較
- 1,1,1-Trifluoro-2-methylpropan-2-amine
- 2,2,2-Trifluoroethylamine
- Trifluoromethylamine
Comparison:
- Structural Differences: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride has a unique combination of trifluoromethyl and methyl groups, which distinguishes it from other similar compounds.
- Chemical Properties: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and stability.
- Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its use in specific synthetic and industrial processes.
特性
分子式 |
C5H11ClF3N |
|---|---|
分子量 |
177.59 g/mol |
IUPAC名 |
1,1,1-trifluoro-N,2-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(2,9-3)5(6,7)8;/h9H,1-3H3;1H |
InChIキー |
NHFUSBRUNMOOEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(F)(F)F)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


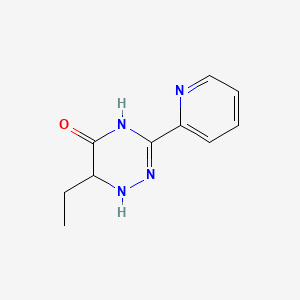
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)

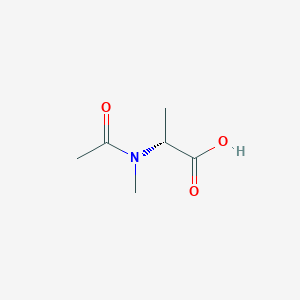
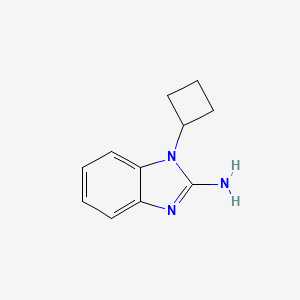

![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)

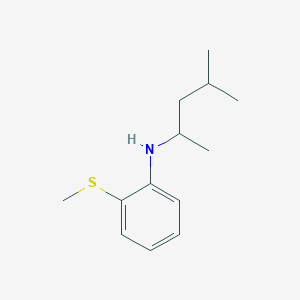
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)

